ethyl 7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.: 1235515-22-6
Cat. No.: VC2643947
Molecular Formula: C12H15N5O2
Molecular Weight: 261.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235515-22-6 |
|---|---|
| Molecular Formula | C12H15N5O2 |
| Molecular Weight | 261.28 g/mol |
| IUPAC Name | ethyl 7-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C12H15N5O2/c1-4-19-11(18)9-7-13-12-14-8-15-17(12)10(9)5-6-16(2)3/h5-8H,4H2,1-3H3/b6-5+ |
| Standard InChI Key | AEAWEOSYRDDRJW-AATRIKPKSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(N2C(=NC=N2)N=C1)/C=C/N(C)C |
| SMILES | CCOC(=O)C1=C(N2C(=NC=N2)N=C1)C=CN(C)C |
| Canonical SMILES | CCOC(=O)C1=C(N2C(=NC=N2)N=C1)C=CN(C)C |
Introduction
Chemical Identity and Properties
Ethyl 7-[(E)-2-(dimethylamino)vinyl] triazolo[1,5-a]pyrimidine-6-carboxylate is characterized by specific chemical identifiers and physical properties that define its chemical behavior and potential applications. The compound belongs to the larger family of triazolopyrimidines, which are heterocyclic compounds containing both triazole and pyrimidine ring systems fused together.
The chemical structure features a triazolopyrimidine core with an ethyl carboxylate group at the 6-position and a (E)-2-(dimethylamino)vinyl group at the 7-position. This specific arrangement of functional groups contributes to its unique chemical behavior and potential biological activities. The (E) designation indicates that the vinyl group has a trans configuration, which is an important stereochemical detail that can influence its biological activity.
Basic Chemical Data
The following table presents the fundamental chemical information about ethyl 7-[(E)-2-(dimethylamino)vinyl] triazolo[1,5-a]pyrimidine-6-carboxylate:
| Parameter | Value |
|---|---|
| CAS Number | 1235515-22-6 |
| Molecular Formula | C12H15N5O2 |
| Molecular Weight | 261.28 g/mol |
| Chemical Class | Triazolopyrimidine derivatives |
| Appearance | Not specified in available data |
| Solubility | Not specified in available data |
This compound contains multiple nitrogen atoms in its heterocyclic structure, which can serve as hydrogen bond acceptors in biological systems. The ethyl carboxylate group is a common moiety in many pharmaceutical compounds and can contribute to both the compound's solubility profile and its potential for further derivatization.
Synthesis Methods
The synthesis of ethyl 7-[(E)-2-(dimethylamino)vinyl] triazolo[1,5-a]pyrimidine-6-carboxylate involves sophisticated organic chemistry techniques. According to available research data, the compound is typically produced through multi-step synthesis procedures, with reported methods achieving high yield and purity.
General Synthetic Approach
The synthesis of ethyl 7-[(E)-2-(dimethylamino)vinyl] triazolo[1,5-a]pyrimidine-6-carboxylate typically employs condensation reactions as a key step in the process. These methods may utilize microwave-assisted synthesis techniques to optimize efficiency and yield. The specific synthesis route can vary depending on the starting materials and desired substituents.
One documented synthetic method involves the use of N,N-dimethylformamide as a reagent, with the reaction conducted under reflux conditions for approximately 20 minutes. This approach has reportedly achieved a yield of 95%, indicating a highly efficient synthetic route.
Reference Synthetic Procedure
Structural Relationships and Analogs
Ethyl 7-[(E)-2-(dimethylamino)vinyl] triazolo[1,5-a]pyrimidine-6-carboxylate belongs to a broader family of triazolopyrimidine derivatives, many of which share similar structural features but differ in specific substituents. Understanding these structural relationships is crucial for structure-activity relationship studies in medicinal chemistry.
Closely Related Analogs
One closely related analog is ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl- triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1248517-82-9), which differs from our compound of interest by the presence of an additional methyl group at the 2-position of the triazole ring. This methyl-substituted analog has a molecular formula of C13H17N5O2 and a slightly higher molecular weight of 275.31 g/mol.
The following table compares the key properties of ethyl 7-[(E)-2-(dimethylamino)vinyl] triazolo[1,5-a]pyrimidine-6-carboxylate with its 2-methyl analog:
The additional methyl group in the 2-methyl analog could potentially influence the compound's lipophilicity, metabolic stability, and biological activity profile. Such small structural modifications often have significant impacts on a compound's pharmacokinetic and pharmacodynamic properties.
Broader Structural Class
The triazolopyrimidine scaffold represents an important class of heterocyclic compounds in medicinal chemistry. Other members of this structural class include compounds with various substituents at different positions of the core structure, such as ethyl 7-phenyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate and ethyl 7-(4-chlorophenyl)-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate.
Another related compound is ethyl 7-hydroxy-5-methyl-2-(methylthio)(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate, which shares the basic triazolopyrimidine scaffold but differs in the substituents at various positions.
Biological Activities and Applications
While specific biological activity data for ethyl 7-[(E)-2-(dimethylamino)vinyl] triazolo[1,5-a]pyrimidine-6-carboxylate is limited in the available literature, compounds belonging to the triazolopyrimidine class have shown promising biological activities that suggest potential applications for this specific compound.
Research Applications and Future Directions
The unique structural features of ethyl 7-[(E)-2-(dimethylamino)vinyl] triazolo[1,5-a]pyrimidine-6-carboxylate make it a compound of interest for various research applications. Its heterocyclic structure, with multiple nitrogen atoms and specific functional groups, provides opportunities for further derivatization and exploration of structure-activity relationships.
Structure-Activity Relationship Studies
The triazolopyrimidine scaffold serves as a valuable template for medicinal chemistry research, with the potential for modification at multiple positions to optimize biological activity. The presence of the (E)-2-(dimethylamino)vinyl group at the 7-position and the ethyl carboxylate at the 6-position provides specific points for structure-activity relationship studies.
Systematic modification of these groups could lead to the development of analogs with enhanced biological activities or improved pharmacokinetic properties. For example, the ethyl carboxylate group could be modified to produce amides, hydrazides, or other carboxylic acid derivatives with potentially different biological profiles.
Synthetic Methodology Development
The efficient synthesis of ethyl 7-[(E)-2-(dimethylamino)vinyl] triazolo[1,5-a]pyrimidine-6-carboxylate, with reported yields of up to 95%, suggests that the synthetic methods employed could be valuable for the preparation of other triazolopyrimidine derivatives. Further refinement of these methods, such as the use of microwave-assisted synthesis or other modern synthetic techniques, could lead to even more efficient and environmentally friendly synthetic routes.
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